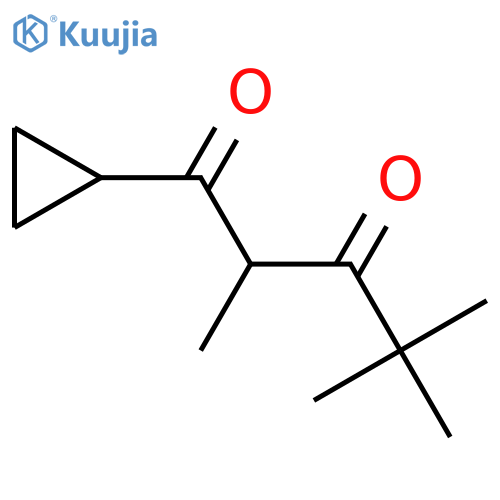

Cas no 1490263-84-7 (1-cyclopropyl-2,4,4-trimethylpentane-1,3-dione)

1-cyclopropyl-2,4,4-trimethylpentane-1,3-dione 化学的及び物理的性質

名前と識別子

-

- 1-cyclopropyl-2,4,4-trimethylpentane-1,3-dione

- 1490263-84-7

- EN300-1126703

- AKOS014247320

-

- インチ: 1S/C11H18O2/c1-7(9(12)8-5-6-8)10(13)11(2,3)4/h7-8H,5-6H2,1-4H3

- InChIKey: VTJCRUFASZQPSW-UHFFFAOYSA-N

- ほほえんだ: O=C(C(C)C(C(C)(C)C)=O)C1CC1

計算された属性

- せいみつぶんしりょう: 182.130679813g/mol

- どういたいしつりょう: 182.130679813g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 231

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 34.1Ų

- 疎水性パラメータ計算基準値(XlogP): 2.2

1-cyclopropyl-2,4,4-trimethylpentane-1,3-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1126703-10.0g |

1-cyclopropyl-2,4,4-trimethylpentane-1,3-dione |

1490263-84-7 | 10g |

$3807.0 | 2023-06-09 | ||

| Enamine | EN300-1126703-0.5g |

1-cyclopropyl-2,4,4-trimethylpentane-1,3-dione |

1490263-84-7 | 95% | 0.5g |

$671.0 | 2023-10-26 | |

| Enamine | EN300-1126703-0.25g |

1-cyclopropyl-2,4,4-trimethylpentane-1,3-dione |

1490263-84-7 | 95% | 0.25g |

$642.0 | 2023-10-26 | |

| Enamine | EN300-1126703-2.5g |

1-cyclopropyl-2,4,4-trimethylpentane-1,3-dione |

1490263-84-7 | 95% | 2.5g |

$1370.0 | 2023-10-26 | |

| Enamine | EN300-1126703-1g |

1-cyclopropyl-2,4,4-trimethylpentane-1,3-dione |

1490263-84-7 | 95% | 1g |

$699.0 | 2023-10-26 | |

| Enamine | EN300-1126703-5g |

1-cyclopropyl-2,4,4-trimethylpentane-1,3-dione |

1490263-84-7 | 95% | 5g |

$2028.0 | 2023-10-26 | |

| Enamine | EN300-1126703-0.05g |

1-cyclopropyl-2,4,4-trimethylpentane-1,3-dione |

1490263-84-7 | 95% | 0.05g |

$587.0 | 2023-10-26 | |

| Enamine | EN300-1126703-5.0g |

1-cyclopropyl-2,4,4-trimethylpentane-1,3-dione |

1490263-84-7 | 5g |

$2566.0 | 2023-06-09 | ||

| Enamine | EN300-1126703-0.1g |

1-cyclopropyl-2,4,4-trimethylpentane-1,3-dione |

1490263-84-7 | 95% | 0.1g |

$615.0 | 2023-10-26 | |

| Enamine | EN300-1126703-1.0g |

1-cyclopropyl-2,4,4-trimethylpentane-1,3-dione |

1490263-84-7 | 1g |

$884.0 | 2023-06-09 |

1-cyclopropyl-2,4,4-trimethylpentane-1,3-dione 関連文献

-

Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109

-

Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230

-

Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636

-

Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977

-

Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790

-

6. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974

-

Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863

-

Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126

-

Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726

-

Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347

1-cyclopropyl-2,4,4-trimethylpentane-1,3-dioneに関する追加情報

Professional Introduction to Compound with CAS No. 1490263-84-7 and Product Name: 1-cyclopropyl-2,4,4-trimethylpentane-1,3-dione

The compound with the CAS number 1490263-84-7 is a highly specialized organic molecule with the systematic name 1-cyclopropyl-2,4,4-trimethylpentane-1,3-dione. This compound belongs to the class of ketones and exhibits a unique structural framework that has garnered significant attention in the field of medicinal chemistry and chemical biology. The presence of a cyclopropyl group and multiple alkyl substituents imparts distinct electronic and steric properties, making it a valuable scaffold for the development of novel bioactive molecules.

In recent years, the exploration of heterocyclic compounds has been a cornerstone in drug discovery, and the 1-cyclopropyl-2,4,4-trimethylpentane-1,3-dione structure represents an intriguing example of how functional group modifications can influence biological activity. The cyclopropyl ring, known for its rigidity and ability to engage in favorable interactions with biological targets, has been incorporated into various pharmacophores. This particular compound has been studied for its potential applications in the synthesis of intermediates that may lead to therapeutic agents targeting neurological disorders.

One of the most compelling aspects of this compound is its versatility as a building block in organic synthesis. The dione moiety provides multiple sites for chemical modification, allowing chemists to tailor the molecule for specific biological functions. Researchers have leveraged this flexibility to develop derivatives with enhanced binding affinity and selectivity. For instance, studies have shown that modifications at the 1-cyclopropyl position can significantly alter the pharmacokinetic properties of the molecule, making it an attractive candidate for further optimization.

The significance of this compound is further underscored by its role in advancing our understanding of molecular interactions at the atomic level. High-resolution crystallographic studies have revealed detailed insights into how this molecule interacts with biological receptors. These findings have not only refined our theoretical models but also provided experimental validation for computational approaches used in drug design. The integration of machine learning algorithms with experimental data has accelerated the process of identifying promising candidates from large chemical libraries.

Recent breakthroughs in synthetic methodologies have enabled the efficient preparation of complex derivatives of 1-cyclopropyl-2,4,4-trimethylpentane-1,3-dione. Transition metal-catalyzed reactions have played a pivotal role in achieving regioselective functionalization, which is crucial for developing molecules with desired biological profiles. These advancements have opened new avenues for exploring structure-activity relationships (SAR) and have facilitated the rapid screening of thousands of compounds using high-throughput experimentation.

The compound's potential applications extend beyond traditional pharmaceuticals. Its unique structural features make it suitable for use as a ligand in material science applications, such as designing novel catalysts or functional materials. The cyclopropyl group's ability to participate in non-covalent interactions has been exploited to develop self-assembling systems that could revolutionize nanotechnology and nanomedicine.

In conclusion, 1-cyclopropyl-2,4,4-trimethylpentane-1,3-dione (CAS No. 1490263-84-7) represents a fascinating example of how structural complexity can be leveraged to develop molecules with significant biological relevance. Its versatility as a synthetic intermediate and its potential applications in drug discovery underscore its importance in modern chemical biology research. As our understanding of molecular interactions continues to evolve, compounds like this will undoubtedly play a crucial role in shaping the future of medicinal chemistry.

1490263-84-7 (1-cyclopropyl-2,4,4-trimethylpentane-1,3-dione) 関連製品

- 2171830-35-4(3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2,2-dimethylpropanoic acid)

- 1511336-44-9(1-(cyclopropylmethyl)cyclopentylmethanamine)

- 2694747-40-3(1-(2,5-dibromopyridin-3-yl)ethyl(methyl)amine)

- 1243284-65-2(5-(Aminomethyl)-2-hydroxybenzonitrile)

- 1807072-22-5(Ethyl 6-(chloromethyl)-3-cyano-4-(difluoromethyl)pyridine-2-carboxylate)

- 1539924-96-3(3-(Tert-butoxycarbonylmethylamino)pyrrolidine)

- 2227946-40-7(rac-(3R,4S)-4-(butan-2-yl)pyrrolidin-3-ol)

- 2580185-28-8(8-{(benzyloxy)carbonylamino}quinoline-7-carboxylic acid)

- 1164541-52-9((E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-(3-methoxyphenyl)prop-2-enamide)

- 2755718-64-8(5-(3-methoxy-4-methylphenyl)thiazol-2-amine)